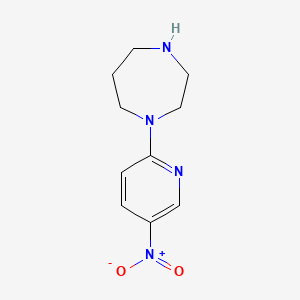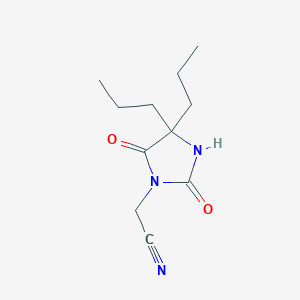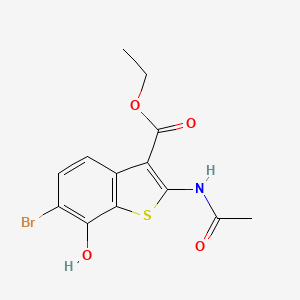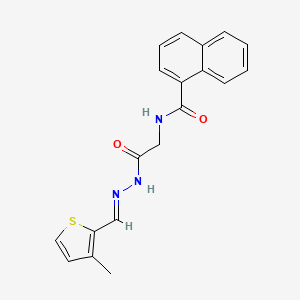![molecular formula C15H18Cl2N2O2 B2444313 3-chloro-N-[3-(dimethylamino)propyl]-1,4-dioxo-1,4-dihydro-2-naphthalenaminium chloride CAS No. 1025759-03-8](/img/structure/B2444313.png)
3-chloro-N-[3-(dimethylamino)propyl]-1,4-dioxo-1,4-dihydro-2-naphthalenaminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Dimethylamino-1-propyl chloride hydrochloride, also known as 3-Chloro-N,N-dimethylpropylamine hydrochloride, is a chemical compound with the linear formula (CH3)2N(CH2)3Cl · HCl . It is mainly used as a pharmaceutical intermediate for the synthesis of many types of drugs, as an agricultural chemical intermediate, as a photographic chemical intermediate, and as a biochemical reagent for enzyme and other studies .
Molecular Structure Analysis
The molecular weight of 3-Dimethylamino-1-propyl chloride hydrochloride is 158.07 . The SMILES string representation is Cl[H].CN©CCCCl . The InChI representation is 1S/C5H12ClN.ClH/c1-7(2)5-3-4-6;/h3-5H2,1-2H3;1H .
Physical And Chemical Properties Analysis
3-Dimethylamino-1-propyl chloride hydrochloride appears as white to almost white powder to crystal . . The melting point is 140-143 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Environmental Persistence and Toxicity
Research on chlorinated naphthalenes, including compounds structurally similar to 3-chloro-N-[3-(dimethylamino)propyl]-1,4-dioxo-1,4-dihydro-2-naphthalenaminium chloride, highlights their environmental persistence and potential for bioaccumulation. Domingo (2004) reviews the human exposure to Polychlorinated naphthalenes (PCNs) through dietary intake, emphasizing the need for further investigation into their health effects due to toxicological similarities with other known environmental pollutants like dioxins and PCBs (Domingo, 2004).
Synthesis and Applications
Zhang You-lan (2005) discusses the synthesis and applications of 1,3-dihydroxynaphthalene, outlining efficient routes and highlighting the eco-friendly photocatalytic hydroxylation method. This research sheds light on the synthesis techniques that could potentially apply to the synthesis of related naphthalene compounds (Zhang You-lan, 2005).
Medical Imaging Applications
Nordberg (2007) provides insight into the development of amyloid imaging ligands for Alzheimer's disease diagnosis, including compounds structurally related to the subject chemical. This research demonstrates the compound's relevance in developing new diagnostic tools for neurodegenerative diseases (Nordberg, 2007).
Advanced Materials Development
Salimgareeva and Kolesov (2005) explore the scintillation properties of plastic scintillators incorporating naphthalene derivatives, highlighting the improvement of characteristics such as thermal and radiation-damage stability. This research indicates the potential use of naphthalene derivatives in developing advanced materials for radiation detection (Salimgareeva & Kolesov, 2005).
Safety And Hazards
This compound is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, and to use personal protective equipment like dust mask type N95 (US), eyeshields, and gloves .
Eigenschaften
IUPAC Name |
(3-chloro-1,4-dioxonaphthalen-2-yl)-[3-(dimethylamino)propyl]azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2.ClH/c1-18(2)9-5-8-17-13-12(16)14(19)10-6-3-4-7-11(10)15(13)20;/h3-4,6-7,17H,5,8-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAFHEHDTMYZPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC[NH2+]C1=C(C(=O)C2=CC=CC=C2C1=O)Cl.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[3-(dimethylamino)propyl]-1,4-dioxo-1,4-dihydro-2-naphthalenaminium chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2444231.png)


![4-[2-(1H-indol-1-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2444234.png)


![7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2444239.png)
![N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2444240.png)




![2-(4-chlorophenoxy)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2444250.png)